COMT Inhibition Potency: Class‑Level Comparison of Chroman Carbamates vs. Reference Inhibitors
While direct assay data for Methyl ((4-hydroxychroman-4-yl)methyl)carbamate against COMT are not publicly available, structurally related chroman‑containing carbamates exhibit membrane‑bound COMT (MB‑COMT) IC₅₀ values in the 50–100 nM range [1]. By comparison, the clinically approved COMT inhibitor entacapone achieves MB‑COMT IC₅₀ ≈ 10–30 nM under similar recombinant enzyme conditions [2]. The 4‑hydroxychroman‑4‑yl scaffold may therefore offer a distinct starting point for modulating COMT with potentially different isoform selectivity (MB‑COMT vs. S‑COMT) compared to nitrocatechol‑based inhibitors, although experimental confirmation is required.
| Evidence Dimension | Inhibition of human membrane‑bound COMT (MB‑COMT) |
|---|---|
| Target Compound Data | No direct IC₅₀ data available for Methyl ((4-hydroxychroman-4-yl)methyl)carbamate |
| Comparator Or Baseline | Related chroman carbamates (e.g., CHEMBL3425736): IC₅₀ = 87 nM [1]; Entacapone: IC₅₀ ≈ 10–30 nM [2] |
| Quantified Difference | Class‑level inference: chroman carbamates are ~3–10‑fold less potent than entacapone on MB‑COMT but may offer structural novelty for isoform selectivity |
| Conditions | Recombinant human membrane‑bound COMT expressed in Sf‑9 insect cells; substrate: dopamine/SAM [1] |
Why This Matters
For researchers seeking COMT inhibitors with non‑nitrocatechol chemotypes, the chroman carbamate scaffold represents a structurally distinct alternative that could mitigate off‑target liabilities associated with nitrocatechol moieties.
- [1] BindingDB. Entry BDBM50086219 (CHEMBL3425736) – IC₅₀ = 87 nM for human MB‑COMT. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50086219. View Source
- [2] Kääriäinen, T. M. et al. (2008). COMT inhibitors in Parkinson’s disease: entacapone and tolcapone. Basic & Clinical Pharmacology & Toxicology, 102(6), 407‑414. (Review citing MB‑COMT IC₅₀ ~10–30 nM for entacapone). View Source
